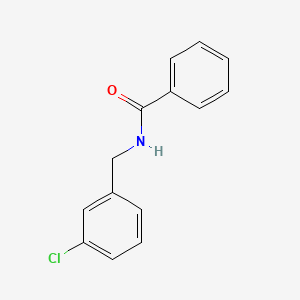![molecular formula C24H25NO B4953498 9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole](/img/structure/B4953498.png)
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole, also known as DMBC, is a carbazole derivative that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to have antioxidant activity, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, this compound has been shown to have anticancer activity, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole has several advantages and limitations for lab experiments. This compound is easy to synthesize using different methods, and it has high purity and stability. This compound is also highly soluble in organic solvents, which makes it easy to handle in lab experiments. However, this compound has low solubility in water, which limits its applications in aqueous systems. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for further research on 9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole. One direction is to explore the potential applications of this compound in other fields, such as biosensors and drug delivery systems. Another direction is to investigate the mechanism of action of this compound in more detail, which can provide insights into its potential therapeutic applications. In addition, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water.
Méthodes De Synthèse
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole can be synthesized using different methods, including Suzuki-Miyaura cross-coupling reaction, palladium-catalyzed C-H arylation, and Buchwald-Hartwig amination. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 9-bromo-9H-carbazole with 4-(3,4-dimethylphenoxy)butylboronic acid in the presence of a palladium catalyst and a base. The palladium-catalyzed C-H arylation method involves the reaction of 9H-carbazole with 4-(3,4-dimethylphenoxy)butylchloride in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination method involves the reaction of 9H-carbazole with 4-(3,4-dimethylphenoxy)butylaniline in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole has potential applications in various fields, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaics. This compound has been used as a hole-transporting material in OLEDs, and it has shown high efficiency and stability. This compound has also been used as a sensitizer in dye-sensitized solar cells, and it has shown high power conversion efficiency. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and biomolecules.
Propriétés
IUPAC Name |
9-[4-(3,4-dimethylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18-13-14-20(17-19(18)2)26-16-8-7-15-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-14,17H,7-8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQEDQYCIBVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)

![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)
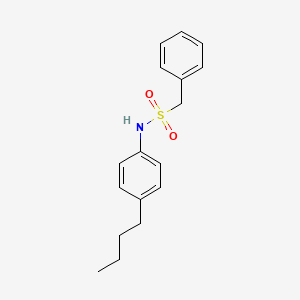
![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
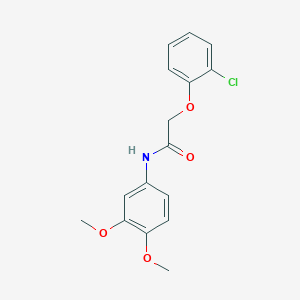
![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
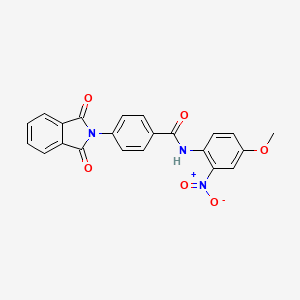
![1-(2,6-dimethyl-4-pyridinyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4953474.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B4953482.png)
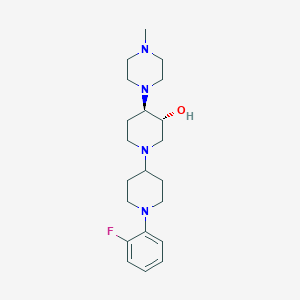
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
